MAT2A inhibitor 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

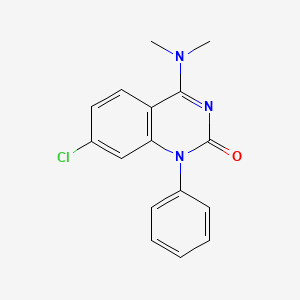

7-chloro-4-(dimethylamino)-1-phenylquinazolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O/c1-19(2)15-13-9-8-11(17)10-14(13)20(16(21)18-15)12-6-4-3-5-7-12/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLJEYLWRAPHBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=O)N(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of MAT2A Inhibitor 3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine adenosyltransferase 2A (MAT2A) has emerged as a critical therapeutic target in oncology, particularly for cancers harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene. This deletion, present in approximately 15% of all human cancers, creates a specific metabolic vulnerability that can be exploited by targeted inhibitors. MAT2A inhibitor 3, a compound identified in patent WO2020123395A1 (compound 24), is a potent inhibitor of MAT2A with an IC50 value of less than 200 nM[1][2]. While detailed public data on this specific molecule is limited, its mechanism of action is understood to align with that of other well-characterized allosteric MAT2A inhibitors. This technical guide will provide an in-depth overview of the core mechanism of action of potent and selective MAT2A inhibitors, using data from representative compounds to illustrate the key principles underlying the therapeutic potential of this compound.

Core Mechanism of Action: Synthetic Lethality in MTAP-Deleted Cancers

The primary mechanism of action of MAT2A inhibitors is the induction of synthetic lethality in cancer cells with homozygous deletion of the MTAP gene[3][4]. MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions, including the methylation of DNA, RNA, and proteins[5].

In normal cells, the MTAP enzyme plays a crucial role in the methionine salvage pathway. However, in MTAP-deleted cancer cells, the accumulation of the metabolite 5'-methylthioadenosine (MTA) occurs. MTA is a potent endogenous inhibitor of the enzyme protein arginine methyltransferase 5 (PRMT5). This partial inhibition of PRMT5 makes these cancer cells exquisitely sensitive to reductions in the cellular concentration of SAM.

MAT2A inhibitors exploit this vulnerability by directly inhibiting MAT2A, leading to a significant decrease in SAM levels. The combination of MTA accumulation and SAM depletion results in a profound inhibition of PRMT5 activity, which is essential for the survival of these cancer cells. This selective targeting of MTAP-deleted cancer cells while sparing normal tissues forms the basis of the synthetic lethal therapeutic strategy.

Signaling Pathway and Downstream Effects

The inhibition of MAT2A and the subsequent reduction in PRMT5 activity trigger a cascade of downstream events that ultimately lead to cancer cell death.

Key downstream consequences include:

-

Reduced Symmetric Dimethylarginine (SDMA): PRMT5 is responsible for the symmetric dimethylation of arginine residues on various proteins, including components of the spliceosome. Reduced PRMT5 activity leads to a global decrease in SDMA levels.

-

Altered mRNA Splicing: The hypomethylation of spliceosomal proteins disrupts normal mRNA splicing, leading to the accumulation of improperly processed transcripts and the generation of neoantigens.

-

DNA Damage and Cell Cycle Arrest: The disruption of normal cellular processes, including RNA processing and protein synthesis, leads to the accumulation of DNA damage and cell cycle arrest.

-

Apoptosis: The culmination of these cellular stresses triggers programmed cell death (apoptosis) in the cancer cells.

Quantitative Data for Representative MAT2A Inhibitors

While specific quantitative data for this compound is not publicly available, the following table summarizes key parameters for other well-studied MAT2A inhibitors to provide a comparative context.

| Inhibitor | Target | IC50 (Enzymatic Assay) | Cellular SAM IC50 (MTAP-/- cells) | Cell Proliferation IC50 (MTAP-/- cells) | Reference |

| This compound | MAT2A | <200 nM | Not Available | Not Available | |

| AG-270 | MAT2A | 14 nM | 5.8 nM | Not Specified | |

| IDE397 | MAT2A | Not Specified | Not Specified | Not Specified | |

| PF-9366 | MAT2A | 420 nM | 1.2 µM | >10 µM | |

| SCR-7952 | MAT2A | Not Specified | 1.9 nM | Not Specified | |

| Compound 17 | MAT2A | 0.43 µM | Not Available | 1.4 µM | |

| Compound 28 | MAT2A | 25 nM | Not Available | 250 nM | |

| Compound 39 | MAT2A | High Potency | High Selectivity | Not Specified | |

| Compound 8 | MAT2A | 18 nM | Not Available | 52 nM |

Key Experimental Protocols

MAT2A Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of MAT2A.

Methodology:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl2, 1 mM DTT). Prepare solutions of recombinant human MAT2A, ATP, and L-methionine in the assay buffer.

-

Compound Preparation: Serially dilute the test inhibitor (e.g., this compound) in DMSO and then in assay buffer.

-

Reaction Setup: In a 384-well plate, add the MAT2A enzyme to each well.

-

Inhibitor Addition: Add the diluted test inhibitor or vehicle control (DMSO) to the respective wells and pre-incubate for a defined period (e.g., 30 minutes at room temperature).

-

Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of ATP and L-methionine to all wells.

-

Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of product formed. A common method is to measure the inorganic phosphate (PPi and Pi) released using a colorimetric reagent (e.g., Malachite Green).

-

Data Analysis: Measure the absorbance at a specific wavelength (e.g., 630 nm). Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular S-adenosylmethionine (SAM) Level Measurement

This protocol describes the quantification of intracellular SAM levels following treatment with a MAT2A inhibitor.

Methodology:

-

Cell Culture and Treatment: Plate MTAP-deleted cancer cells (e.g., HCT116 MTAP-/-) and treat with various concentrations of the MAT2A inhibitor or vehicle control for a specified duration.

-

Cell Lysis and Extraction: Harvest the cells and lyse them using a suitable extraction buffer (e.g., 0.4 M perchloric acid) to release intracellular metabolites.

-

Quantification by LC-MS/MS: Analyze the cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify SAM levels. A stable isotope-labeled internal standard is typically used for accurate quantification.

-

Data Analysis: Normalize the SAM levels to the total protein concentration or cell number. Calculate the IC50 value for SAM reduction.

Western Blot for Symmetric Di-Methyl Arginine (SDMA)

This method is used to assess the downstream effect of MAT2A inhibition on PRMT5 activity by measuring the levels of SDMA on total cellular proteins.

Methodology:

-

Cell Culture and Treatment: Treat MTAP-deleted cancer cells with the MAT2A inhibitor as described above.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the symmetric di-methyl arginine (sDMA) motif. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative change in global SDMA levels.

Conclusion

This compound, as a potent inhibitor of MAT2A, is poised to leverage the synthetic lethal relationship between MAT2A inhibition and MTAP deletion in cancer. The core mechanism of action involves the depletion of cellular SAM, leading to the profound inhibition of PRMT5 and a cascade of downstream events including altered mRNA splicing, DNA damage, and ultimately, apoptosis in cancer cells. The experimental protocols and comparative data provided in this guide offer a framework for the continued investigation and development of MAT2A inhibitors as a promising therapeutic strategy in oncology. Further studies are warranted to fully elucidate the specific pharmacological profile of this compound and its potential for clinical translation.

References

The Rise of MAT2A Inhibitors: A Technical Guide to Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The enzyme Methionine Adenosyltransferase 2A (MAT2A) has emerged as a compelling target in oncology, particularly for cancers with a specific genetic vulnerability: the deletion of the methylthioadenosine phosphorylase (MTAP) gene. This technical guide provides an in-depth overview of the discovery and development of MAT2A inhibitors, detailing their mechanism of action, key chemical compounds, and the experimental methodologies underpinning their evaluation.

The Rationale for MAT2A Inhibition: A Synthetic Lethal Approach

MAT2A is a crucial enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular processes, including DNA, RNA, and protein methylation.[1][2][3] In normal cells, the metabolic pathway involving methionine is tightly regulated. However, approximately 15% of all human cancers exhibit a homozygous deletion of the MTAP gene, which is co-located with the tumor suppressor gene CDKN2A.[4][5]

This genetic event leads to the accumulation of methylthioadenosine (MTA), a metabolite that partially inhibits the activity of protein arginine methyltransferase 5 (PRMT5). This partial inhibition makes cancer cells with MTAP deletion exquisitely dependent on MAT2A for the production of SAM to maintain PRMT5 function, which is essential for processes like RNA splicing. By inhibiting MAT2A, the production of SAM is reduced, leading to a synthetic lethal effect in MTAP-deleted cancer cells, while largely sparing normal cells.

Below is a diagram illustrating the signaling pathway and the principle of synthetic lethality in MTAP-deleted cancers.

References

An In-depth Technical Guide to MAT2A Inhibitor Target Engagement in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This guide details the mechanism of action, target engagement, and methods of analysis for Methionine Adenosyltransferase 2A (MAT2A) inhibitors in the context of cancer therapy, with a particular focus on synthetic lethality in MTAP-deleted tumors.

Introduction: MAT2A as a Therapeutic Target in Oncology

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM) from methionine and ATP.[1][2] SAM is the universal methyl donor for a vast number of cellular methylation reactions, including the methylation of DNA, RNA, and proteins, which are essential for regulating gene expression and overall cellular homeostasis.[1] In many cancer cells, there is an elevated demand for SAM to support rapid growth and proliferation.[1]

A significant breakthrough in oncology research identified MAT2A as a synthetic lethal target in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3] The MTAP gene is co-deleted with the CDKN2A tumor suppressor gene in approximately 15% of all human cancers, leading to aggressive tumors with poor prognoses. This synthetic lethal relationship provides a promising therapeutic window for selectively targeting cancer cells while sparing normal tissues.

The Mechanism of Synthetic Lethality in MTAP-Deleted Cancers

The therapeutic strategy for MAT2A inhibition hinges on the concept of synthetic lethality in the context of MTAP deletion.

-

Role of MTAP: The MTAP enzyme is crucial for the methionine salvage pathway, where it recycles methylthioadenosine (MTA) back into the methionine cycle.

-

Consequence of MTAP Deletion: In MTAP-deleted cancer cells, the enzyme's absence leads to a significant accumulation of MTA.

-

MTA and PRMT5: This accumulated MTA acts as a partial, natural inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme that uses SAM to methylate various protein substrates.

-

Increased Dependency on SAM: The partial inhibition of PRMT5 by MTA makes the enzyme's activity highly dependent on the concentration of its substrate, SAM.

-

MAT2A Inhibition: By inhibiting MAT2A, the production of SAM is drastically reduced. This further suppresses the already compromised PRMT5 activity, leading to a cascade of downstream effects that are selectively toxic to the MTAP-deleted cancer cells.

This targeted inhibition ultimately leads to defects in mRNA splicing, DNA damage, mitotic defects, and cell cycle arrest, culminating in cancer cell death.

Signaling Pathway Diagram

Caption: Synthetic lethality of MAT2A inhibition in MTAP-deleted cancer cells.

Quantitative Data for MAT2A Inhibitors

Several small molecule inhibitors of MAT2A have been developed and characterized. Their potency varies across enzymatic and cellular assays.

| Inhibitor | MAT2A IC50 (nM) | HCT116 MTAP-/- Cell IC50 (nM) | HCT116 WT Cell IC50 (nM) | Reference |

| SCR-7952 | ~1 | 34.4 | >10000 | |

| AG-270 | 12 | 300.4 | >10000 | |

| PF-9366 | 8 | 26 | >10000 | |

| IDE397 | ~10 | 7 | >20000 |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Pharmacodynamic studies of the first-in-class inhibitor AG-270 (S095033) in a phase I clinical trial demonstrated clear target engagement in patients with MTAP-deleted tumors. Treatment led to maximal reductions in plasma SAM concentrations ranging from 54% to 70%, confirming MAT2A inhibition.

Experimental Protocols for Target Engagement

Determining whether a drug interacts with its intended target within the complex environment of a cell is fundamental to drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing in-situ target engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that when a ligand binds to its target protein, it typically stabilizes the protein's structure, leading to an increase in its melting temperature.

Objective: To verify the binding of a MAT2A inhibitor to the MAT2A protein in intact cancer cells.

Methodology:

-

Cell Culture and Treatment:

-

Culture MTAP-deleted cancer cells (e.g., HCT116 MTAP-/-) to ~80% confluency.

-

Treat the cells with the MAT2A inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate for a specified period to allow for drug uptake and binding.

-

-

Heating Step:

-

Harvest the treated cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. One aliquot should be kept on ice as an unheated control.

-

-

Cell Lysis and Fractionation:

-

Lyse the heated cells using three freeze-thaw cycles with liquid nitrogen and a 37°C water bath.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 10-20 minutes at 4°C to separate the soluble protein fraction from the aggregated, denatured proteins.

-

-

Protein Analysis (Western Blot):

-

Carefully collect the supernatant (soluble fraction).

-

Determine the protein concentration of each sample.

-

Analyze the amount of soluble MAT2A protein remaining in each sample by Western Blot using a specific anti-MAT2A antibody.

-

A loading control (e.g., GAPDH, Coomassie staining) should be used to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities from the Western Blot.

-

Plot the relative amount of soluble MAT2A protein as a function of temperature for both the vehicle- and inhibitor-treated groups.

-

A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.

-

CETSA Experimental Workflow

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Downstream Pharmacodynamic Biomarker Analysis

Target engagement can also be confirmed by measuring the downstream effects of MAT2A inhibition.

-

SAM/SAH Measurement: Quantify the intracellular levels of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) using liquid chromatography-mass spectrometry (LC-MS). Successful MAT2A inhibition will lead to a significant decrease in SAM levels.

-

SDMA Western Blot: Measure the levels of symmetric dimethylarginine (SDMA), a product of PRMT5 activity, in cell lysates via Western Blot. A reduction in SDMA levels is a key biomarker indicating the inhibition of the MAT2A-PRMT5 axis. MTAP-null models show selective reduction of SDMA levels compared to MTAP-wildtype models upon treatment.

Conclusion

The inhibition of MAT2A represents a highly promising and targeted therapeutic strategy for a significant subset of human cancers characterized by MTAP deletion. The synthetic lethal interaction between MAT2A inhibition and MTAP loss provides a clear mechanistic rationale for this approach. Verifying target engagement is a critical step in the preclinical and clinical development of MAT2A inhibitors. Methodologies such as the Cellular Thermal Shift Assay (CETSA) provide direct evidence of drug-target binding in a cellular context, while the analysis of downstream biomarkers like SAM and SDMA levels confirms the functional consequences of this engagement. These robust techniques are essential for validating novel inhibitors and advancing them through the drug development pipeline.

References

The Cutting Edge of Precision Oncology: A Technical Guide to MAT2A Inhibition and Synthetic Lethality in MTAP-Deleted Cancers

For Researchers, Scientists, and Drug Development Professionals

The concept of synthetic lethality has emerged as a powerful strategy in oncology, offering the potential to selectively target cancer cells while sparing their normal counterparts. One of the most promising synthetic lethal relationships currently being exploited is the inhibition of Methionine Adenosyltransferase 2A (MAT2A) in the context of Methylthioadenosine Phosphorylase (MTAP) gene deletion. This in-depth technical guide provides a comprehensive overview of the core principles, preclinical data, and experimental methodologies underpinning this therapeutic approach.

The Principle of Synthetic Lethality: MAT2A and MTAP

The gene encoding MTAP is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 15% of all human cancers, including non-small cell lung cancer, pancreatic cancer, and bladder cancer.[1][2] MTAP plays a crucial role in the methionine salvage pathway by metabolizing 5'-methylthioadenosine (MTA). In MTAP-deleted cancer cells, the absence of the MTAP enzyme leads to a significant accumulation of MTA.[3]

This accumulation of MTA has a critical downstream consequence: it acts as a partial and selective endogenous inhibitor of the enzyme Protein Arginine Methyltransferase 5 (PRMT5).[3][4] PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on a variety of proteins involved in essential cellular processes, including mRNA splicing.

The partial inhibition of PRMT5 by MTA in MTAP-deleted cells creates a state of increased dependency on the cellular levels of S-adenosylmethionine (SAM), the universal methyl donor and a substrate for PRMT5. MAT2A is the primary enzyme responsible for the synthesis of SAM from methionine and ATP in most tissues outside of the liver.

This sets the stage for a synthetic lethal interaction: by inhibiting MAT2A in MTAP-deleted cancer cells, the already compromised PRMT5 activity is further reduced due to the depletion of its essential substrate, SAM. This dual hit on the PRMT5 pathway leads to significant disruptions in mRNA splicing, DNA damage, and ultimately, selective cancer cell death, while normal cells with functional MTAP are largely unaffected.

Quantitative Preclinical Data for Representative MAT2A Inhibitors

While the user requested information on "MAT2A inhibitor 3," this appears to be a placeholder. To provide concrete and actionable data, this guide presents preclinical data for two well-characterized, potent, and selective MAT2A inhibitors: AG-270 and IDE397 .

Table 1: In Vitro Potency and Cellular Activity of MAT2A Inhibitors

| Inhibitor | Target | Biochemical IC50 (nM) | Cell Line | MTAP Status | Cellular SAM IC50 (nM) | Anti-proliferative IC50 (nM) | Citation(s) |

| AG-270 | MAT2A | 14 | HCT116 | MTAP-null | 20 (at 72h) | 260 | |

| IDE397 | MAT2A | Not Reported | HCT116 | MTAP-null | Not Reported | Not Reported | |

| Compound 30 | MAT2A | Not Reported | HCT-116 | MTAP-deleted | Not Reported | Not Reported |

Table 2: In Vivo Efficacy of MAT2A Inhibitors in MTAP-Deleted Xenograft Models

| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Notes | Citation(s) |

| AG-270 | KP4 Pancreatic (MTAP-null) | 200 mg/kg, p.o., q.d. for 38 days | 67% | Well tolerated with <5% body weight loss. Dose-dependent reduction in tumor SAM levels. | |

| Compound 30 | HCT-116 (MTAP-deleted) | 20 mg/kg, p.o., q.d. for 21 days | 60% | Showed better in vivo potency than AG-270 in this model. | |

| IDE397 | RT112/84 Bladder (MTAP-/-) | 10 mg/kg, p.o., q.d. | Not explicitly stated, but significant tumor volume reduction shown in figures. | Combination with irinotecan showed enhanced efficacy. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize MAT2A inhibitors and their synthetic lethal interaction with MTAP deletion.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells (both MTAP-wildtype and MTAP-deleted) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the MAT2A inhibitor in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT/MTS Addition:

-

For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.

-

For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Western Blot for PRMT5 Activity (SDMA Levels)

This protocol is used to assess the functional inhibition of PRMT5 by measuring the levels of symmetric dimethylarginine (SDMA) on target proteins.

Protocol:

-

Cell Treatment and Lysis: Treat MTAP-deleted cells with the MAT2A inhibitor for 48-72 hours. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SDMA overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of SDMA, normalized to the loading control.

In Vivo Tumor Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of a MAT2A inhibitor in a mouse xenograft model of MTAP-deleted cancer.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of MTAP-deleted cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Monitor tumor growth regularly. When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer the MAT2A inhibitor (formulated in an appropriate vehicle) to the treatment group via the desired route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only.

-

Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Endpoint: Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined endpoint size.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group. Analyze the statistical significance of the results.

Visualizing the Core Concepts: Signaling Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

References

An In-depth Technical Guide to the Biochemical Pathway and Therapeutic Inhibition of Methionine Adenosyltransferase 2A (MAT2A)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide utilizes AG-270, a first-in-class, orally bioavailable MAT2A inhibitor, as a representative example to provide a detailed overview of the biochemical pathway and mechanism of action of MAT2A inhibitors. "MAT2A inhibitor 3" is not a publicly recognized nomenclature; therefore, this document focuses on a well-characterized agent to fulfill the core technical requirements of the request.

Introduction to MAT2A and its Role in Cancer Metabolism

Methionine adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM) from L-methionine and ATP.[1][2] SAM is the universal methyl donor for a vast array of biological methylation reactions, including the methylation of DNA, RNA, proteins, and lipids, which are fundamental for regulating gene expression, cell signaling, and maintaining cellular homeostasis.[3]

In normal adult tissues, the liver predominantly expresses the MAT1A isoform, while MAT2A is expressed in most extrahepatic tissues.[4] However, a switch from MAT1A to MAT2A expression is frequently observed in hepatocellular carcinoma and other cancers, conferring a growth and survival advantage to tumor cells.[5] Upregulation of MAT2A is also observed in various other cancers, including colon, gastric, breast, pancreatic, and prostate cancer.

A significant breakthrough in targeting MAT2A for cancer therapy came with the discovery of its synthetic lethal relationship with the deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP is an enzyme in the methionine salvage pathway. Its gene is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 15% of all human cancers. This co-deletion leads to the accumulation of methylthioadenosine (MTA), which partially inhibits the activity of protein arginine methyltransferase 5 (PRMT5). This renders MTAP-deleted cancer cells highly dependent on MAT2A to produce sufficient SAM to maintain PRMT5 activity, which is essential for processes like mRNA splicing. Inhibition of MAT2A in these cells leads to a critical reduction in SAM levels, further impairing PRMT5 function and ultimately resulting in cancer cell death.

The Biochemical Pathway of MAT2A

The primary biochemical pathway involving MAT2A is the Methionine Cycle. This cycle is central to one-carbon metabolism and is essential for the regeneration of methionine and the production of SAM.

The Methionine Cycle

-

SAM Synthesis: MAT2A catalyzes the ATP-dependent conversion of L-methionine to S-adenosylmethionine (SAM).

-

Methyl Transfer: SAM donates its methyl group to a wide range of substrates in reactions catalyzed by methyltransferases. This process is vital for epigenetic regulation (DNA and histone methylation) and post-translational modification of proteins.

-

SAH Formation: Upon donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH).

-

Homocysteine Regeneration: SAH is hydrolyzed to homocysteine and adenosine by SAH hydrolase (AHCY).

-

Methionine Regeneration: Homocysteine is remethylated to methionine by methionine synthase, which utilizes a methyl group from 5-methyltetrahydrofolate, thus completing the cycle.

Signaling Pathway Diagram

Caption: The Methionine Cycle and the point of intervention for MAT2A inhibitors.

Mechanism of Action of MAT2A Inhibitors

MAT2A inhibitors, such as AG-270, are typically allosteric inhibitors. They do not bind to the active site where methionine and ATP bind, but rather to a distinct pocket on the enzyme. This allosteric binding event induces a conformational change in the enzyme that inhibits its activity.

Allosteric Inhibition and Product Trapping

The binding of AG-270 to MAT2A enhances the inhibition of the release of the product, SAM, from the enzyme's active site. This "product trapping" mechanism effectively sequesters SAM, preventing it from participating in downstream methylation reactions. This mode of action is non-competitive with respect to the substrates, methionine and ATP.

Downstream Consequences of MAT2A Inhibition

The inhibition of MAT2A leads to a cascade of downstream effects, particularly in MTAP-deleted cancer cells:

-

SAM Depletion: A significant reduction in intracellular SAM levels.

-

SAH Accumulation: A consequent increase in the ratio of SAH to SAM, which further inhibits methyltransferases.

-

PRMT5 Inhibition: The reduced SAM levels are insufficient to overcome the partial inhibition of PRMT5 by MTA, leading to a significant decrease in PRMT5 activity.

-

Splicing Perturbations: Reduced PRMT5 activity leads to defects in mRNA splicing.

-

DNA Damage and Cell Cycle Arrest: The culmination of these effects is the induction of DNA damage and mitotic defects, leading to cell cycle arrest and apoptosis in MTAP-deleted cancer cells.

Logical Relationship Diagram

References

- 1. PF-9366 | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]

- 2. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

A Technical Guide to MAT2A Inhibition and its Effect on S-Adenosylmethionine (SAM) Levels

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the mechanism of Methionine Adenosyltransferase 2A (MAT2A) inhibitors and their quantitative impact on S-adenosylmethionine (SAM) levels. It includes detailed experimental protocols and visual representations of key pathways and workflows.

Introduction: MAT2A and SAM in Cellular Metabolism

S-adenosylmethionine (SAM) is a universal methyl donor, second only to ATP in its ubiquity as an enzyme cofactor. It is essential for the methylation of DNA, RNA, proteins, and lipids, thereby playing a critical role in epigenetic regulation, signal transduction, and cellular metabolism.[1][2] The synthesis of SAM is catalyzed by methionine adenosyltransferases (MATs) from L-methionine and ATP.[3]

The MAT2A isoform is the primary enzyme responsible for SAM production in most human tissues and is frequently overexpressed in various cancers.[2][4] This heightened expression supports the increased metabolic and proliferative demands of tumor cells. Consequently, MAT2A has emerged as a significant therapeutic target in oncology. A particularly promising strategy involves targeting MAT2A in cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 15% of all human cancers. This genetic alteration creates a specific vulnerability, making these cancer cells highly dependent on MAT2A for survival, a concept known as synthetic lethality.

Mechanism of Action of MAT2A Inhibitors

MAT2A inhibitors function by blocking the enzymatic activity of MAT2A, thereby reducing the intracellular production of SAM. Many potent and selective inhibitors, such as AG-270 and PF-9366, are allosteric and non-competitive with respect to the substrates (methionine and ATP). These inhibitors bind to an allosteric pocket on the MAT2A enzyme, which can trap the reaction product (SAM) in the active site and prevent its release, effectively halting the catalytic cycle. This leads to a significant depletion of the cellular SAM pool, disrupting the myriad of methylation reactions essential for cancer cell proliferation and survival.

References

Structural Biology of MAT2A Allosteric Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural biology of allosteric inhibitors targeting Methionine Adenosyltransferase 2A (MAT2A), a key enzyme in cellular metabolism and a promising target in oncology. Due to the lack of a publicly identifiable "MAT2A inhibitor 3," this document will focus on the well-characterized allosteric inhibitors AG-270 and SCR-7952 as illustrative examples.

Introduction to MAT2A and its Allosteric Inhibition

Methionine Adenosyltransferase 2A (MAT2A) is the enzyme responsible for synthesizing S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions, including the methylation of DNA, RNA, and proteins.[1] In certain cancers, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells become exquisitely dependent on MAT2A for survival. This creates a synthetic lethal relationship, making MAT2A an attractive therapeutic target.[2]

Allosteric inhibitors of MAT2A have emerged as a promising therapeutic strategy. These molecules do not bind to the active site but rather to a distinct pocket at the dimer interface of the MAT2A enzyme.[3] This binding event modulates the enzyme's conformation, leading to the inhibition of its catalytic activity.[4]

The Allosteric Binding Site of MAT2A

Structural studies, primarily through X-ray crystallography and cryo-electron microscopy, have revealed a conserved allosteric binding pocket at the interface of the two MAT2A monomers.[3] This site is distinct from the active site where methionine and ATP bind. The binding of allosteric inhibitors to this pocket can trap the reaction product, SAM, within the active site, thereby inhibiting enzyme turnover. The allosteric site is characterized by a mix of hydrophobic and polar residues, providing opportunities for the design of potent and selective inhibitors.

Quantitative Binding Data of Representative MAT2A Inhibitors

The potency and binding affinity of various MAT2A inhibitors have been determined using a range of biochemical and biophysical assays. The data for two prominent inhibitors, AG-270 and SCR-7952, are summarized below.

| Inhibitor | Target | Assay Type | IC50 (nM) | Ki (nM) | Kd (nM) | Reference |

| AG-270 | MAT2A | Biochemical | 14 | - | 70 (SPR) | |

| HCT116 MTAP-null cells | Cellular SAM reduction | 20 | - | - | ||

| SCR-7952 | MAT2A | Biochemical | 18.7 | 14.49 | 0.56 (SPR) | |

| HCT116 MTAP-/- cells | Cellular SAM reduction | 1.9 | - | - | ||

| PF-9366 | MAT2A | Biochemical | 420 | - | - | |

| H520 cells | Cellular SAM reduction | 1200 | - | - | ||

| Huh-7 cells | Cellular SAM reduction | 225 | - | - |

Structural Insights into Inhibitor Binding

AG-270: The crystal structure of MAT2A in complex with AG-270 (PDB ID: 7KCC) reveals that the inhibitor binds to the allosteric pocket at the dimer interface. The binding of AG-270 is stabilized by a network of hydrophobic and hydrogen-bonding interactions with residues from both MAT2A monomers. This interaction locks the enzyme in a conformation that is unfavorable for product release, leading to potent inhibition.

SCR-7952: The cryo-electron microscopy structure of the MAT2A-SCR-7952 complex shows that SCR-7952 also occupies the allosteric binding site. Its binding induces a conformational change that closes the α-helix gating loop at the active site, trapping the reaction product. This mechanism of action is consistent with its noncompetitive inhibition kinetics with respect to the substrate methionine.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of inhibitor binding and activity. Below are generalized protocols for key experiments in the study of MAT2A inhibitors.

This protocol outlines the general steps for determining the crystal structure of a MAT2A-inhibitor complex.

-

Protein Expression and Purification:

-

Express recombinant human MAT2A in a suitable expression system (e.g., E. coli or insect cells).

-

Purify the protein to homogeneity using a series of chromatography steps (e.g., affinity, ion exchange, and size exclusion chromatography).

-

-

Crystallization:

-

Concentrate the purified MAT2A protein to a suitable concentration (typically 5-10 mg/mL).

-

Incubate the protein with a molar excess of the inhibitor to ensure complex formation.

-

Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with commercially available or custom-made screens.

-

Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals and flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the structure using molecular replacement with a known MAT2A structure as a search model.

-

Refine the model against the experimental data and build the inhibitor into the electron density map.

-

This colorimetric assay measures the amount of inorganic phosphate released during the conversion of ATP to SAM.

-

Reagent Preparation:

-

Prepare a 1x MAT2A assay buffer.

-

Prepare serial dilutions of the test inhibitor in the assay buffer. Ensure the final DMSO concentration is low (e.g., <1%).

-

Dilute recombinant human MAT2A enzyme to the desired concentration in the assay buffer.

-

Prepare a master mix of substrates (L-Methionine and ATP) at 2x the final concentration.

-

-

Assay Procedure (384-well plate format):

-

Add the inhibitor dilutions or control solution to the wells.

-

Add the diluted MAT2A enzyme to the appropriate wells. Include a "no enzyme" blank control.

-

Incubate at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate master mix.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and detect the released phosphate by adding a colorimetric detection reagent (e.g., BIOMOL GREEN™).

-

Measure the absorbance at the appropriate wavelength (e.g., ~620 nm).

-

-

Data Analysis:

-

Subtract the blank values from all readings.

-

Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

-

SPR is used to measure the real-time binding and dissociation of an inhibitor to MAT2A.

-

Immobilization of MAT2A:

-

Select a suitable sensor chip (e.g., CM5).

-

Activate the chip surface.

-

Immobilize the purified MAT2A protein onto the chip surface via amine coupling or other suitable chemistry to a desired response unit (RU) level.

-

Deactivate any remaining active groups on the surface.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the inhibitor in a suitable running buffer.

-

Inject the inhibitor solutions over the MAT2A-immobilized surface at a constant flow rate.

-

Monitor the association of the inhibitor in real-time.

-

After the association phase, flow the running buffer over the surface to monitor the dissociation of the inhibitor.

-

Regenerate the sensor surface between different inhibitor concentrations if necessary.

-

-

Data Analysis:

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

This assay measures the ability of an inhibitor to reduce intracellular SAM levels.

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HCT116 MTAP-/-) in appropriate growth medium.

-

Seed the cells in multi-well plates and allow them to adhere.

-

Treat the cells with serial dilutions of the inhibitor for a specified time (e.g., 72 hours). Include a vehicle control (DMSO).

-

-

SAM Measurement:

-

Lyse the cells and extract the metabolites.

-

Quantify the intracellular SAM levels using a suitable method, such as liquid chromatography-mass spectrometry (LC-MS).

-

-

Data Analysis:

-

Normalize the SAM levels to the total protein concentration in each sample.

-

Calculate the percent reduction in SAM levels for each inhibitor concentration relative to the vehicle control.

-

Plot the percent reduction versus the logarithm of the inhibitor concentration to determine the cellular IC50 value.

-

Visualizations

Caption: The MAT2A pathway and its allosteric inhibition.

Caption: Workflow for characterizing a MAT2A inhibitor.

Conclusion

The structural and functional characterization of allosteric MAT2A inhibitors has provided a solid foundation for the development of novel cancer therapeutics. Through a combination of structural biology, biophysical, and cellular assays, researchers have elucidated the mechanism of action of these inhibitors and have identified potent molecules with promising preclinical activity. The detailed understanding of the allosteric binding site will continue to guide the design of next-generation MAT2A inhibitors with improved potency, selectivity, and drug-like properties.

References

Preclinical Data for MAT2A Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for MAT2A (Methionine Adenosyltransferase 2A) inhibitors, a promising class of targeted therapies for cancers with specific genetic vulnerabilities. While the query specified "MAT2A inhibitor 3," this document will focus on the well-characterized, first-in-class oral MAT2A inhibitor, AG-270 , as a primary example. Comparative data for other notable MAT2A inhibitors, such as SCR-7952 and IDE397, are also included to provide a broader context of the field.

Core Concept: Synthetic Lethality in MTAP-Deleted Cancers

The therapeutic strategy for MAT2A inhibitors is centered on the principle of synthetic lethality. Approximately 15% of all human cancers exhibit a homozygous deletion of the MTAP (methylthioadenosine phosphorylase) gene, which is often co-deleted with the adjacent tumor suppressor gene CDKN2A.[1] MTAP is a crucial enzyme in the methionine salvage pathway. Its absence leads to the accumulation of a metabolite called methylthioadenosine (MTA).[2]

MTA is a partial inhibitor of the enzyme PRMT5 (Protein Arginine Methyltransferase 5). This partial inhibition makes MTAP-deleted cancer cells highly dependent on another enzyme, MAT2A, for the production of S-adenosylmethionine (SAM), the universal methyl donor required for PRMT5's full function.[2] By inhibiting MAT2A, the production of SAM is reduced, leading to a critical decrease in PRMT5 activity. This disruption of essential methylation processes selectively kills cancer cells with MTAP deletion while sparing normal cells, creating a synthetic lethal interaction.

Quantitative Preclinical Data

The following tables summarize key quantitative data for AG-270 and other preclinical MAT2A inhibitors.

Table 1: In Vitro Potency of MAT2A Inhibitors

| Compound | Biochemical IC50 (nM) | Cellular SAM Reduction IC50 (nM) | Cell Proliferation IC50 (nM, HCT116 MTAP-/-) | Selectivity (Fold, MTAP-/- vs. WT) |

| AG-270 | 68 | 6 | 300 | 4-fold |

| SCR-7952 | 21 | 2 | 53 | >20-fold |

| IDE397 | Potent (specific IC50 not publicly detailed) | Potent (specific IC50 not publicly detailed) | Potent (specific IC50 not publicly detailed) | Selective |

Table 2: In Vivo Efficacy of MAT2A Inhibitors in Xenograft Models

| Compound | Model | Dose and Schedule | Tumor Growth Inhibition (TGI) | Reference |

| AG-270 | HCT-116 MTAP-/- | 200 mg/kg, QD | 56% | |

| SCR-7952 | HCT-116 MTAP-/- | 1 mg/kg, QD | 72% | |

| IDE397 | NSCLC PDX (LXFA 737) | 10 mg/kg, QD | Tumor Regression | |

| IDE397 | NSCLC CDX (NCI-H838) | 30 mg/kg, QD | Enhanced anti-tumor efficacy with docetaxel |

Signaling Pathways and Experimental Workflows

MAT2A Inhibition Signaling Pathway in MTAP-Deleted Cancers

The following diagram illustrates the synthetic lethal interaction between MAT2A inhibition and MTAP deletion.

Caption: MAT2A Inhibition Pathway in MTAP-Deleted Cancer.

Experimental Workflow: In Vitro Cell Proliferation Assay

The following diagram outlines a typical workflow for assessing the anti-proliferative effects of a MAT2A inhibitor on cancer cell lines.

Caption: Experimental Workflow for Cell Proliferation Assay.

Logical Relationship: Synthetic Lethality

The diagram below illustrates the logical relationship of synthetic lethality as it applies to MAT2A inhibitors and MTAP deletion.

Caption: Logical Relationship of Synthetic Lethality.

Experimental Protocols

Biochemical Assay for MAT2A Inhibition (Colorimetric)

This protocol is adapted from commercially available MAT2A inhibitor screening kits and measures the amount of inorganic phosphate released during the conversion of ATP to SAM.

-

Materials:

-

Recombinant human MAT2A enzyme

-

ATP

-

L-Methionine

-

5x MAT2A Assay Buffer (e.g., 250 mM Tris-HCl, pH 8.0; 250 mM KCl; 75 mM MgCl2)

-

Colorimetric Detection Reagent (e.g., BIOMOL GREEN™)

-

Test compound dissolved in DMSO

-

384-well microplate

-

Plate reader capable of measuring absorbance at ~620-630 nm

-

-

Procedure:

-

Prepare 1x MAT2A Assay Buffer: Dilute the 5x stock to 1x with deionized water.

-

Prepare Compound Dilutions: Prepare a serial dilution of the test compound in 1x MAT2A Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Prepare Enzyme Solution: Thaw the recombinant MAT2A enzyme on ice and dilute to the desired working concentration in 1x MAT2A Assay Buffer.

-

Assay Reaction:

-

To each well of the 384-well plate, add 5 µL of the diluted test compound or control solution.

-

Add 10 µL of the diluted MAT2A enzyme to the "Test Inhibitor" and "Positive Control" wells.

-

Add 10 µL of 1x MAT2A Assay Buffer to the "Blank" wells.

-

Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.

-

-

Initiate Reaction:

-

Prepare a Master Mix of substrates containing L-Methionine and ATP in 1x MAT2A Assay Buffer at 2x the final desired concentration.

-

Add 10 µL of the Master Mix to all wells to initiate the reaction.

-

-

Incubation: Incubate the plate at room temperature or 37°C for 60-150 minutes.

-

Detection:

-

Add 50 µL of the Colorimetric Detection Reagent to each well.

-

Incubate at room temperature for 15-30 minutes to allow for color development.

-

-

Data Acquisition: Measure the absorbance at 620-630 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the "Blank" from all other wells and calculate the percent inhibition relative to the "Positive Control." Determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Proliferation Assay (MTT Assay)

This protocol describes a common method to assess the effect of a MAT2A inhibitor on the proliferation of MTAP-deleted and wild-type cells.

-

Materials:

-

HCT116 MTAP+/+ and HCT116 MTAP-/- cell lines

-

Appropriate cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

96-well cell culture plates

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Microplate reader capable of measuring absorbance at 570 nm

-

-

Procedure:

-

Cell Seeding: Seed HCT116 MTAP+/+ and MTAP-/- cells into 96-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the MAT2A inhibitor for a specified period, typically 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition of cell proliferation for each concentration of the test compound relative to the vehicle control and determine the IC50 values.

-

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of a MAT2A inhibitor in a mouse xenograft model.

-

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

HCT116 MTAP-/- cells

-

Matrigel (optional, to enhance tumor take-rate)

-

Test compound formulated for in vivo administration (e.g., oral gavage)

-

Vehicle control

-

Calipers for tumor measurement

-

-

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of HCT116 MTAP-/- cells (e.g., 1-5 million cells in PBS or with Matrigel) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Dosing: Administer the MAT2A inhibitor or vehicle to the respective groups according to the planned dose and schedule (e.g., once daily oral gavage).

-

Monitoring: Measure tumor volume with calipers and record the body weight of the mice regularly (e.g., 2-3 times per week).

-

Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.

-

Measurement of SAM and SDMA Levels

Pharmacodynamic biomarkers such as S-adenosylmethionine (SAM) and symmetric dimethylarginine (SDMA) are crucial for demonstrating target engagement of MAT2A inhibitors.

-

Sample Collection: Collect plasma, tumor tissue, or cell lysates from in vitro or in vivo studies.

-

Sample Preparation: Perform appropriate extraction procedures to isolate the metabolites or proteins of interest.

-

Quantification:

-

SAM: Levels are typically measured using liquid chromatography-mass spectrometry (LC-MS).

-

SDMA: Levels in tissue or cell lysates can be quantified using an ELISA kit or by Western blot analysis using an antibody specific for SDMA-modified proteins. Plasma or serum SDMA can also be measured by LC-MS or immunoassays.

-

-

Data Analysis: Normalize the levels of SAM or SDMA to an appropriate internal standard or total protein concentration and compare the levels between treated and control groups.

Conclusion

The preclinical data for MAT2A inhibitors, exemplified by AG-270, provide a strong rationale for their clinical development in patients with MTAP-deleted cancers. The synthetic lethal approach is well-defined, and the mechanism of action, involving the depletion of SAM and subsequent inhibition of PRMT5, is supported by robust in vitro and in vivo data. The availability of detailed experimental protocols allows for the continued investigation and development of this promising class of targeted cancer therapies.

References

The Therapeutic Potential of MAT2A Inhibition in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methionine adenosyltransferase 2A (MAT2A) has emerged as a compelling therapeutic target in oncology, particularly for cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration, present in approximately 15% of all human cancers, creates a synthetic lethal dependency on MAT2A. Inhibition of MAT2A depletes the universal methyl donor S-adenosylmethionine (SAM), leading to reduced activity of protein arginine methyltransferase 5 (PRMT5). This disruption of the MAT2A-SAM-PRMT5 axis results in aberrant mRNA splicing, DNA damage, and ultimately, cancer cell death. Several small molecule inhibitors of MAT2A are in preclinical and clinical development, demonstrating potent and selective anti-tumor activity, both as monotherapies and in combination with other anticancer agents. This technical guide provides a comprehensive overview of the therapeutic potential of MAT2A inhibitors, with a focus on "MAT2A inhibitor 3" as a representative advanced compound, summarizing key preclinical and clinical findings, experimental methodologies, and the core signaling pathways involved.

Introduction: The Rationale for Targeting MAT2A in Oncology

MAT2A is the primary enzyme responsible for the synthesis of SAM from methionine and ATP in most human tissues. SAM is a critical molecule involved in numerous cellular processes, including the methylation of DNA, RNA, proteins, and lipids. In cancer cells, there is an increased demand for SAM to support rapid proliferation and epigenetic alterations.

A key breakthrough in targeting MAT2A came with the discovery of its synthetic lethal relationship with the loss of the MTAP gene. MTAP is frequently co-deleted with the tumor suppressor gene CDKN2A. The absence of MTAP leads to the accumulation of methylthioadenosine (MTA), a partial inhibitor of PRMT5. This partial inhibition makes cancer cells highly dependent on MAT2A to maintain sufficient SAM levels for the remaining PRMT5 activity, which is essential for their survival. Therefore, inhibiting MAT2A in MTAP-deleted cancers selectively targets the tumor cells while sparing normal tissues.[1][2][3]

Mechanism of Action of MAT2A Inhibitors

MAT2A inhibitors are allosteric, non-competitive inhibitors that bind to a pocket at the interface of the MAT2A dimer.[4][5] This binding prevents the release of the product, SAM, from the enzyme's active site. The subsequent reduction in intracellular SAM levels has several downstream consequences, primarily centered on the inhibition of PRMT5.

The key mechanistic steps are:

-

Inhibition of MAT2A: The inhibitor binds to an allosteric site on the MAT2A enzyme.

-

Reduction of SAM: This leads to a significant decrease in the intracellular concentration of S-adenosylmethionine.

-

Inhibition of PRMT5: The reduced SAM levels, coupled with the presence of MTA in MTAP-deleted cells, lead to a profound suppression of PRMT5 activity.

-

Disruption of mRNA Splicing: PRMT5 is crucial for the methylation of components of the spliceosome. Its inhibition leads to defects in pre-mRNA splicing, including the retention of introns.

-

Induction of DNA Damage: Aberrant splicing of genes involved in DNA damage repair pathways, such as the Fanconi Anemia (FA) pathway, sensitizes cancer cells to DNA damage.

-

Cell Cycle Arrest and Apoptosis: The culmination of these effects leads to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.

Preclinical Data for MAT2A Inhibitors

A number of potent and selective MAT2A inhibitors have been developed and characterized in preclinical models. For the purpose of this guide, we will refer to a representative advanced compound as "this compound," with data synthesized from publicly available information on molecules like AG-270 and SCR-7952.

In Vitro Activity

MAT2A inhibitors demonstrate potent and selective inhibition of cancer cell proliferation, particularly in cell lines with homozygous MTAP deletion.

| Inhibitor | Cell Line | MTAP Status | IC50 (nM) | Reference |

| AG-270 | HCT116 | MTAP-/- | 300 | |

| HCT116 | WT | >1200 | ||

| KP4 | MTAP-null | - | ||

| SCR-7952 | HCT116 | MTAP-/- | 53 | |

| HCT116 | WT | >1000 | ||

| NCI-H838 | MTAP-deleted | - | ||

| MIA PaCa-2 | MTAP-deleted | - | ||

| A549 | MTAP-deleted | - | ||

| AGI-24512 | HCT116 | MTAP-null | 100 |

Table 1: In Vitro Antiproliferative Activity of MAT2A Inhibitors.

In Vivo Efficacy

In vivo studies using xenograft models have confirmed the anti-tumor activity of MAT2A inhibitors.

| Inhibitor | Tumor Model | Dose and Schedule | Tumor Growth Inhibition (TGI) | Reference |

| AGI-25696 | KP4 (pancreatic) | 300 mg/kg, q.d. | 67.8% | |

| AG-270 | HCT-116 MTAP-/- | 200 mg/kg, q.d. | 56% | |

| SCR-7952 | HCT-116 MTAP-/- | 1 mg/kg, q.d. | 72% | |

| ISM3412 | HCT116 MTAP-deficient | - | 66% |

Table 2: In Vivo Anti-Tumor Efficacy of MAT2A Inhibitors.

Pharmacokinetics and Pharmacodynamics

Preclinical pharmacokinetic (PK) studies have shown that MAT2A inhibitors like AG-270 and SCR-7952 possess good oral bioavailability. Pharmacodynamic (PD) studies have demonstrated a dose-dependent reduction in plasma and tumor SAM levels. A reduction of 60-80% in tumor SAM levels is associated with maximal tumor growth inhibition. Furthermore, a decrease in the downstream biomarker of PRMT5 activity, symmetric dimethylarginine (SDMA), has been observed in tumor biopsies following treatment.

Clinical Development of MAT2A Inhibitors

Several MAT2A inhibitors have entered clinical trials, with AG-270 (NCT03435250) and IDE397 (NCT04794699) being the most prominent examples.

Phase I Monotherapy Trials

First-in-human studies have evaluated the safety, tolerability, PK, PD, and preliminary efficacy of MAT2A inhibitors in patients with advanced solid tumors harboring MTAP deletions.

-

AG-270 (NCT03435250): This trial demonstrated a manageable safety profile. Treatment led to a reduction in plasma SAM concentrations of up to 70% and decreases in tumor SDMA levels. Two partial responses and stable disease for ≥16 weeks in five patients were observed.

-

IDE397 (NCT04794699): Interim data from this ongoing trial have shown robust plasma SAM reduction and an exposure-dependent decrease in tumor SDMA, with one patient showing a 95% reduction. The maximum tolerated dose (MTD) had not been reached as of the latest reports, and no drug-related serious adverse events were observed through the fifth cohort.

Combination Therapies

Preclinical data strongly support the combination of MAT2A inhibitors with other anticancer agents.

-

Taxanes (Docetaxel, Paclitaxel): MAT2A inhibition synergizes with taxanes by downregulating the Fanconi Anemia (FA) DNA repair pathway, sensitizing cells to the antimitotic effects of taxanes.

-

PRMT5 Inhibitors: The combination of a MAT2A inhibitor with an MTA-cooperative PRMT5 inhibitor leads to a more profound suppression of PRMT5 activity and enhanced anti-tumor effects.

-

Other Chemotherapies: Synergistic effects have also been observed with agents like gemcitabine.

Clinical trials evaluating these combinations are underway.

Experimental Protocols

Cell Proliferation Assay (CCK-8/MTT)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of MAT2A inhibitors.

-

Cell Seeding: Plate cancer cells (e.g., HCT116 MTAP-/- and WT) in 96-well plates at a density of 1,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the MAT2A inhibitor for a period of 72 to 144 hours.

-

Reagent Addition: Add CCK-8 or MTT reagent to each well and incubate for 2-4 hours.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT).

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value using a non-linear regression curve fit.

Western Blotting for SDMA

This method is used to assess the pharmacodynamic effect of MAT2A inhibitors on PRMT5 activity.

-

Cell Lysis: Treat cells with the MAT2A inhibitor for 72-96 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with a primary antibody against pan-SDMA. Subsequently, incubate with a secondary antibody conjugated to HRP.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Normalization: Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of MAT2A inhibitors in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of MTAP-deleted cancer cells (e.g., HCT116 MTAP-/-) into the flank of immunodeficient mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and vehicle control groups. Administer the MAT2A inhibitor orally once or twice daily.

-

Tumor Measurement: Measure the tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

-

Endpoint: Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a maximum allowed size.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and vehicle groups.

Signaling Pathways and Experimental Workflows

MAT2A-SAM-PRMT5 Signaling Pathway in MTAP-Deleted Cancers

Caption: The MAT2A-SAM-PRMT5 signaling pathway in normal versus MTAP-deleted cancer cells.

Experimental Workflow for Preclinical Evaluation of a MAT2A Inhibitor

Caption: A typical experimental workflow for the preclinical development of a MAT2A inhibitor.

Future Directions and Conclusion

The development of MAT2A inhibitors represents a significant advancement in precision oncology. The clear genetic biomarker of MTAP deletion allows for the selection of patients most likely to respond to this targeted therapy. Future research will focus on:

-

Optimizing Combination Strategies: Identifying the most effective combination partners and treatment schedules to overcome potential resistance mechanisms.

-

Exploring Mechanisms of Resistance: Understanding how tumors may develop resistance to MAT2A inhibition to inform the development of next-generation inhibitors or rational combinations.

-

Expanding to Other Indications: Investigating the potential of MAT2A inhibitors in other cancer types with alterations in the methionine cycle.

-

Biomarker Development: Refining biomarkers beyond MTAP deletion to better predict response and monitor treatment efficacy.

References

- 1. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. probiologists.com [probiologists.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: In Vitro Characterization of MAT2A Inhibitors

Introduction

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, responsible for catalyzing the synthesis of S-adenosylmethionine (SAM) from L-methionine and ATP.[1][2][3] SAM is the universal methyl donor for a vast number of biological methylation reactions, including the methylation of DNA, RNA, histones, and other proteins.[4][5] These modifications play a fundamental role in regulating gene expression, cell signaling, and other vital cellular processes. In many types of cancer, particularly those with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells become highly dependent on MAT2A for survival, making it a promising therapeutic target. The inhibition of MAT2A depletes cellular SAM levels, leading to reduced methylation of key oncogenic proteins and inducing synthetic lethality in MTAP-deleted cancers.

These application notes provide detailed protocols for the in vitro evaluation of MAT2A inhibitors using biochemical and cell-based assays.

Data Presentation

The following table summarizes representative quantitative data for a potent MAT2A inhibitor, illustrating the expected outcomes from the described assays.

| Compound ID | Assay Type | Target / Biomarker | Cell Line | IC50 (nM) |

| AG-270 | Biochemical | MAT2A Enzyme | - | 14 |

| AG-270 | Cellular | SAM Reduction | HCT116 (MTAP-null) | 20 |

| Arylquinazolinone 28 | Cellular | SDMA Levels | HCT116 (MTAP-knockout) | 25 |

| Compound 17 | Biochemical | MAT2A Enzyme | - | 430 |

| Compound 17 | Cellular | Proliferation | HCT116 (MTAP-/-) | 1400 |

| IDE397 | Biochemical | MAT2A Enzyme | - | Potent Inhibition (Specific value not stated) |

Signaling Pathway

The inhibition of MAT2A directly disrupts the methionine cycle, reducing the production of SAM. This has significant downstream consequences, most notably the inhibition of protein methyltransferases like PRMT5, which is responsible for symmetric dimethylarginine (SDMA) modifications on target proteins.

Experimental Protocols

Biochemical Assay for MAT2A Inhibition (Colorimetric)

This assay quantifies the activity of MAT2A by measuring the amount of inorganic phosphate (Pi) released during the conversion of ATP to SAM. The protocol is adapted from commercially available kits.

Workflow Diagram

Materials

-

Recombinant human MAT2A enzyme

-

ATP solution (e.g., 750 µM stock)

-

L-Methionine solution (e.g., 750 µM stock)

-

5x MAT2A Assay Buffer

-

Colorimetric Detection Reagent (e.g., BIOMOL GREEN™)

-

Test Inhibitor "3" dissolved in DMSO

-

384-well clear microplate

-

Microplate reader capable of measuring absorbance at ~620 nm

Procedure

-

Reagent Preparation:

-

Prepare 1x MAT2A Assay Buffer by diluting the 5x stock with deionized water.

-

Prepare serial dilutions of the test inhibitor in 1x MAT2A Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Include a "Positive Control" (no inhibitor, DMSO vehicle only) and a "Blank" (no enzyme) control.

-

On ice, dilute the recombinant MAT2A enzyme to the desired working concentration (e.g., 60 ng/µl) in 1x MAT2A Assay Buffer.

-

-

Assay Reaction:

-

To the wells of a 384-well plate, add reagents in the following order:

-

Test Inhibitor wells: 5 µL of diluted test inhibitor.

-

Positive Control wells: 5 µL of 1x Assay Buffer with DMSO.

-

Blank wells: 5 µL of 1x Assay Buffer with DMSO.

-

-

Add 10 µL of the diluted MAT2A enzyme to the "Test Inhibitor" and "Positive Control" wells.

-

Add 10 µL of 1x MAT2A Assay Buffer to the "Blank" wells.

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Prepare a 2x Substrate Master Mix containing L-Methionine and ATP in 1x MAT2A Assay Buffer.

-

Initiate the reaction by adding 5 µL of the Master Mix to all wells. The final reaction volume will be 20 µL.

-

-

Incubation:

-

Incubate the plate at 37°C for 60 minutes.

-

-

Detection:

-

Stop the reaction and detect the generated phosphate by adding 80 µL of the Colorimetric Detection Reagent to each well.

-

Incubate at room temperature for 20-30 minutes to allow for color development.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at ~620 nm using a microplate reader.

-

Subtract the absorbance of the "Blank" from all other wells.

-

Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control".

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the curve using non-linear regression to determine the IC50 value.

-

Cell-Based Assay: SDMA Western Blot

This assay measures the levels of symmetric dimethylarginine (SDMA), a downstream biomarker of MAT2A activity, in cells treated with an inhibitor. A reduction in MAT2A activity leads to lower SAM levels, which in turn inhibits PRMT5 and reduces SDMA levels.

Workflow Diagram

Materials

-

MTAP-deleted cancer cell line (e.g., HCT116 MTAP-/-)

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

-

Test Inhibitor "3" dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against SDMA

-

Primary antibody for a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure

-

Cell Culture and Treatment:

-

Seed HCT116 MTAP-/- cells in 6-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the test inhibitor in cell culture medium.

-

Treat the cells with the inhibitor dilutions for 72 hours. Include a vehicle-only control (DMSO).

-

-

Cell Lysis:

-

After the incubation period, wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 30 minutes.

-

Scrape the cells, collect the lysates into microcentrifuge tubes, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification and Sample Preparation:

-

Determine the total protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

-

Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against SDMA overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH) to ensure equal protein loading.

-

Quantify the band intensities for SDMA and the loading control.

-